molecular formula C7H3BrN2O3 B12876196 2-Bromo-6-nitrobenzo[d]oxazole

2-Bromo-6-nitrobenzo[d]oxazole

Cat. No.: B12876196
M. Wt: 243.01 g/mol
InChI Key: PSZZHWZQUDRHTC-UHFFFAOYSA-N
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Description

2-Bromo-6-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with bromine and nitro substituents at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-4-nitroaniline with glyoxylic acid in the presence of a dehydrating agent. The reaction conditions often include heating the mixture under reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxazoles.

    Reduction: Formation of 2-amino-6-nitrobenzo[d]oxazole.

    Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.

Scientific Research Applications

2-Bromo-6-nitrobenzo[d]oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrobenzo[d]oxazole
  • 2-Chloro-6-nitrobenzo[d]oxazole
  • 2-Fluoro-6-nitrobenzo[d]oxazole

Uniqueness

2-Bromo-6-nitrobenzo[d]oxazole is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C7H3BrN2O3

Molecular Weight

243.01 g/mol

IUPAC Name

2-bromo-6-nitro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrN2O3/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H

InChI Key

PSZZHWZQUDRHTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)Br

Origin of Product

United States

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